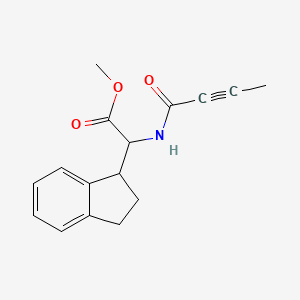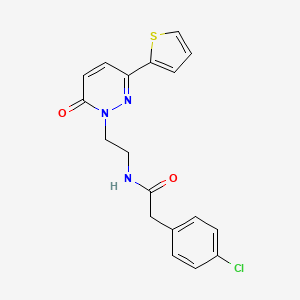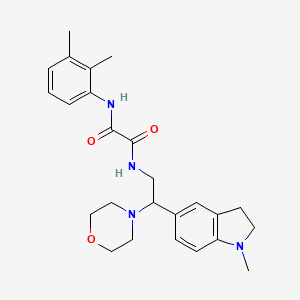
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate, also known as MDIA, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MDIA is a derivative of indene, a bicyclic hydrocarbon, and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate is not fully understood, but it is believed to act as a modulator of various biological pathways. Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate can improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate in lab experiments include its ease of synthesis and its potential as a building block for the synthesis of novel materials. However, the limitations of using Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate. One potential direction is the investigation of its potential as a drug candidate for the treatment of Alzheimer's disease. Another direction is the synthesis of novel materials using Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate as a building block. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate and its potential toxicity.
Synthesemethoden
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been synthesized using a variety of methods, including the reaction of 2,3-dihydro-1H-inden-1-one with ethyl 2-butynoate, followed by the reduction of the resulting product with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl 2-butynoate in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In material science, Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been studied for its potential use as a building block for the synthesis of novel materials. In organic synthesis, Methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate has been used as a reagent in various reactions.
Eigenschaften
IUPAC Name |
methyl 2-(but-2-ynoylamino)-2-(2,3-dihydro-1H-inden-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-6-14(18)17-15(16(19)20-2)13-10-9-11-7-4-5-8-12(11)13/h4-5,7-8,13,15H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGSSSXDBVVZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCC2=CC=CC=C12)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(but-2-ynamido)-2-(2,3-dihydro-1H-inden-1-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2883618.png)
![tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2883619.png)
![N-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2883620.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883624.png)

![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)

![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)
![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)

